REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[CH:3]1([CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[NH:14][C:15](=[O:16])[O:17][CH3:18])[CH2:4][CH2:5][CH2:6][CH2:7]1.[K+:2].[OH-:1].[OH2:19]>>[CH:3]1([CH:8]([C:9](=[O:10])[OH:11])[NH:14][C:15](=[O:16])[O:17][CH3:18])[CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)C(NC(=O)OC)C1CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(NC(=O)OC)C1CCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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COC(=O)NC(C(=O)O)C1CCCC1
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Type
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product
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Smiles
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COC(=O)NC(C(=O)O)C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |